(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide
Overview
Description
(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.
Substitution reactions:
Formation of the enamide: The final step involves the reaction of the pyrazole derivative with N,N-diethylprop-2-enamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions could target the double bond in the enamide moiety.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Pyrazole derivatives have been studied for their roles in treating diseases such as cancer, diabetes, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide
- (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide
- (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide
Uniqueness
What sets (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide apart from similar compounds is the presence of the 4-chlorophenyl group. This substituent can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties and applications.
Properties
IUPAC Name |
(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-3-25(4-2)21(27)15-12-18-16-26(20-8-6-5-7-9-20)24-22(18)17-10-13-19(23)14-11-17/h5-16H,3-4H2,1-2H3/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVOMXMYTLHKBU-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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